Rebamipide-d4

Description

Properties

IUPAC Name |

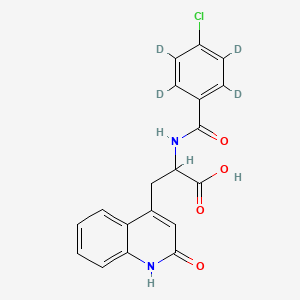

2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLWOAVDORUJLA-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)NC(CC2=CC(=O)NC3=CC=CC=C32)C(=O)O)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isotopic Purity of Rebamipide-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of Rebamipide-d4, a deuterated internal standard essential for the accurate quantification of the gastroprotective agent Rebamipide. This document details the significance of isotopic purity, summarizes available data from commercial suppliers, and outlines the key analytical methodologies for its determination.

Introduction to this compound and the Critical Role of Isotopic Purity

Rebamipide is a pharmaceutical agent used for mucosal protection and the treatment of ulcers.[1] Its deuterated analog, this compound, serves as an indispensable internal standard in bioanalytical studies, particularly in pharmacokinetic and metabolic research.[][3] The incorporation of four deuterium atoms into the 4-chlorobenzoyl moiety of the Rebamipide molecule allows for its differentiation from the unlabeled drug by mass spectrometry, ensuring precise quantification in complex biological matrices.

The isotopic purity of this compound is a critical quality attribute that directly influences the accuracy and reliability of analytical data. It is defined as the percentage of the deuterated compound that is fully labeled with the intended four deuterium atoms at the specified positions, relative to molecules with fewer deuterium atoms (d0, d1, d2, d3) or other isotopic variants. High isotopic purity is paramount for minimizing cross-signal interference and ensuring the integrity of quantitative results.

Quantitative Data on the Isotopic Purity of this compound

The isotopic purity of this compound can vary between different commercial suppliers and even between different batches from the same supplier. The following table summarizes the publicly available data on the isotopic purity of this compound.

| Supplier | Stated Isotopic Purity | Reference |

| Cayman Chemical | ≥99% deuterated forms (d1-d4) | [4] |

| TLC Pharmaceutical Standard | 95.6% | [5] |

| BOC Sciences | ≥90% | [] |

| Clearsynth | Not less than 90% (by HPLC) |

Note: The purity stated by Clearsynth is by HPLC, which typically measures chemical purity rather than isotopic purity. It is included here for completeness but should be interpreted with caution regarding isotopic distribution.

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the most common and precise method for quantifying the isotopic distribution of deuterated compounds. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose.

-

Sample Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known concentration (e.g., 1 mg/mL).[5]

-

Further dilute the stock solution with an appropriate solvent compatible with the LC-MS system (e.g., a mixture of acetonitrile and water) to a final concentration suitable for analysis (e.g., 1 µg/mL).

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column is typically used for the separation of Rebamipide.[5]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is commonly employed.[5]

-

Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.[5]

-

Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[5]

-

Injection Volume: Inject a small volume of the prepared sample (e.g., 5-10 µL).[5]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for Rebamipide analysis.[5]

-

Scan Mode: Acquire data in full scan mode over a mass range that includes the molecular ions of Rebamipide (d0) and this compound.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is crucial for resolving the isotopic peaks.

-

Data Analysis:

-

Extract the ion chromatograms for the theoretical m/z values of the protonated molecular ions of Rebamipide-d0, d1, d2, d3, and d4.

-

Integrate the peak areas for each isotopic species.

-

Calculate the percentage of each isotopic species relative to the total area of all isotopic peaks. The isotopic purity is typically reported as the percentage of the d4 species.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the isotopic distribution, NMR spectroscopy, particularly ¹H NMR (Proton NMR), is invaluable for confirming the positions of deuterium labeling and can also be used to estimate isotopic purity. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated phenyl ring should be significantly diminished or absent compared to the spectrum of unlabeled Rebamipide.

-

Sample Preparation:

-

Dissolve an accurately weighed sample of this compound (typically 5-10 mg) in a suitable deuterated NMR solvent (e.g., DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

-

Use a known internal standard with a distinct signal if absolute quantification is desired, though for isotopic purity, relative integration is often sufficient.

-

-

Data Analysis:

-

Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals of the remaining protons on the phenyl ring (if any) and compare their integrals to the integrals of protons in the non-deuterated parts of the molecule (e.g., the quinolinone ring protons).

-

The percentage of deuteration at the specified positions can be calculated based on the reduction in the integral values of the corresponding proton signals. For example, if the integral of a proton signal in the non-deuterated portion represents 1 proton, the residual signal in the deuterated portion should be significantly less than 1.

-

Conclusion

The isotopic purity of this compound is a fundamental parameter that underpins its utility as an internal standard in quantitative analytical methods. High-resolution mass spectrometry is the definitive technique for determining the isotopic distribution, providing precise quantification of the d4 species. Nuclear magnetic resonance spectroscopy serves as a complementary and confirmatory method, verifying the location of deuterium incorporation. For researchers and scientists in drug development, a thorough understanding and verification of the isotopic purity of this compound are essential for ensuring the accuracy and validity of their bioanalytical data. It is recommended to obtain a certificate of analysis from the supplier that specifies the isotopic purity and the method used for its determination.

References

Rebamipide-d4 chemical structure and properties

This technical guide provides a comprehensive overview of Rebamipide-d4, a deuterated analog of the gastroprotective agent Rebamipide. It is intended for researchers, scientists, and professionals in the field of drug development and analysis who require detailed information on its chemical properties, synthesis, and applications, particularly its use as an internal standard in pharmacokinetic and metabolic studies.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, isotopically labeled version of Rebamipide, where four hydrogen atoms on the chlorobenzoyl moiety are replaced with deuterium. This substitution is critical for its use in mass spectrometry-based quantitative analyses.

Chemical Structure:

Caption: A 2D representation of the chemical structure of this compound is best illustrated with a chemical drawing tool. The key feature is the deuterium labeling on the 4-chlorobenzoyl ring.

The core structure consists of a quinolinone ring linked to a propanoic acid chain, which is further substituted with a deuterated 4-chlorobenzoyl amino group.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | References |

| CAS Number | 1219409-06-9 | [1][2][3] |

| Molecular Formula | C₁₉H₁₁D₄ClN₂O₄ | [1][2][3] |

| Molecular Weight | 374.81 g/mol | [1][2][4] |

| Synonyms | OPC-12759-d4, Mucosta-d4, Proamipide-d4, α-[(4-Chlorobenzoyl-d4)-amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic Acid | [2] |

| Melting Point | 290-294°C (decomposition) | [] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO) | [1][3] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [3] |

| Appearance | Solid | [6] |

Applications in Research and Development

This compound's primary role in a research setting is as a stable isotope-labeled internal standard. Its utility is paramount in bioanalytical methods, such as those employing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the precise quantification of Rebamipide in biological matrices.[3][]

Key research applications include:

-

Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) profile of Rebamipide.[]

-

Metabolism Studies: As a tracer to elucidate the metabolic pathways of Rebamipide and identify its metabolites.[]

-

Drug-Drug Interaction Studies: To investigate how co-administered drugs affect the pharmacokinetics of Rebamipide.[]

Logical Workflow: Use of this compound in a Pharmacokinetic Study

The following diagram illustrates the typical workflow where this compound is employed as an internal standard.

Caption: Workflow for quantifying Rebamipide using this compound as an internal standard.

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of this compound follows the general synthetic routes established for Rebamipide, with the key difference being the use of a deuterated starting material. The most common approach involves the condensation of 2-amino-3-[2(1H)-quinolone-4]propionic acid with 4-chlorobenzoyl-d4 chloride.

General Synthetic Protocol:

-

Preparation of the Rebamipide Intermediate: The key intermediate, 2-amino-3-[2(1H)-quinolone-4]propionic acid, can be synthesized by reacting aspartic acid with 2-hydroxyquinoline.[7]

-

Acylation with Deuterated Reagent: The prepared intermediate is then acylated using 4-chlorobenzoyl-d4 chloride in the presence of a suitable base and solvent system. The deuterated benzoyl chloride is the critical component that introduces the isotopic label.

-

Purification: The final product, this compound, is purified through recrystallization or chromatographic techniques to achieve high purity suitable for analytical standards.

A novel synthesis process for the non-deuterated Rebamipide has been described starting from glycine methyl ester, which is amidated and chlorinated, then reacted with bromomethyl quinolone, and finally hydrolyzed.[8] A similar pathway could be adapted for the deuterated version by using a deuterated chlorinating agent or subsequent H-D exchange, though direct acylation is more straightforward.

Experimental Protocol: Quantification in Plasma

The following is a generalized protocol for the quantification of Rebamipide in plasma samples using this compound.

-

Preparation of Standards: A calibration curve is prepared by spiking blank plasma with known concentrations of Rebamipide. A fixed concentration of this compound (e.g., 50 ng/mL) is added to each standard and quality control (QC) sample.

-

Sample Preparation:

-

To 100 µL of plasma sample, standard, or QC, add 20 µL of this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both Rebamipide and this compound.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Plot the peak area ratios of the standards against their concentrations to construct a calibration curve.

-

Determine the concentration of Rebamipide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mechanism of Action of Rebamipide

This compound is chemically and biologically equivalent to Rebamipide in terms of its mechanism of action. Rebamipide exerts a multifaceted protective effect on the gastric mucosa.[9] Its actions are not limited to a single pathway but involve a combination of cytoprotective, anti-inflammatory, and healing-promotive effects.

Key mechanisms include:

-

Stimulation of Prostaglandins: Rebamipide induces the expression of cyclooxygenase-2 (COX-2), leading to an increase in the synthesis of prostaglandins (especially PGE₂), which are crucial for maintaining mucosal integrity and blood flow.[1][10][11]

-

Antioxidant Activity: It acts as a potent scavenger of reactive oxygen species (ROS), thereby protecting mucosal cells from oxidative damage.[][10]

-

Anti-inflammatory Effects: Rebamipide inhibits the activation of neutrophils and reduces the production of pro-inflammatory cytokines such as TNF-α and various interleukins.[9][10][12]

-

Mucin Production: It enhances the expression of mucin genes (e.g., MUC1, MUC4, MUC16), leading to increased production of mucus, a key component of the gastric mucosal barrier.[3][13]

-

Epithelial Growth and Repair: The drug promotes the expression of epidermal growth factor (EGF) and its receptor, stimulating the proliferation and migration of epithelial cells to accelerate ulcer healing.[10]

Signaling Pathway of Rebamipide's Gastroprotective Action

The diagram below outlines the principal signaling pathways involved in the therapeutic effects of Rebamipide.

References

- 1. glpbio.com [glpbio.com]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | TargetMol [targetmol.com]

- 6. This compound - Biochemicals - CAT N°: 33543 [bertin-bioreagent.com]

- 7. Novel synthetic method for rebamipide intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN108069901B - Novel rebamipide synthesis process - Google Patents [patents.google.com]

- 9. What is the mechanism of Rebamipide? [synapse.patsnap.com]

- 10. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Antiulcer mechanism of action of rebamipide, a novel antiulcer compound, on diethyldithiocarbamate-induced antral gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of Rebamipide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide details the mechanism of action of Rebamipide . Currently, there is a lack of publicly available scientific literature and clinical data specifically pertaining to a "deuterated" form of Rebamipide. Deuteration is a chemical modification that typically alters the pharmacokinetic profile of a drug (e.g., by slowing its metabolism) but does not usually change its core mechanism of action (pharmacodynamics). Therefore, this document focuses on the well-established mechanisms of the parent compound, Rebamipide, which would be foundational to understanding any potential deuterated analogue.

Executive Summary

Rebamipide is a multifunctional gastroprotective agent, classified as an amino acid analogue of 2(1H)-quinolinone.[1] It is utilized in the management of gastritis and peptic ulcers.[2][3] Its therapeutic efficacy is not reliant on the alteration of gastric acid secretion but rather on a multifaceted mechanism that enhances the physiological defense of the gastric mucosa.[4] The primary mechanisms of action include the stimulation of prostaglandin synthesis, scavenging of reactive oxygen species (ROS), attenuation of inflammatory responses, and promotion of epithelial regeneration.[2][4][5] This guide provides a detailed examination of these core mechanisms, supported by available quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanisms of Action

Rebamipide's protective effects on the gastrointestinal mucosa are exerted through several synergistic pathways.

Enhancement of Mucosal Defense Mechanisms

A primary function of Rebamipide is to fortify the gastric mucosal barrier. This is achieved predominantly through the induction of endogenous prostaglandin production.

-

Prostaglandin Synthesis: Rebamipide stimulates the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), within the gastric mucosa.[2][5][6] Prostaglandins are crucial for maintaining mucosal integrity by increasing the secretion of mucus and bicarbonate, which form a protective layer against gastric acid.[2] This action is linked to the induction of cyclooxygenase-2 (COX-2), an enzyme pivotal in the prostaglandin synthesis pathway.[7]

-

Mucus and Glycoprotein Production: The drug directly increases the content of soluble mucus and gastric mucus glycoprotein components, enhancing the quality and quantity of the protective mucosal layer.[1][3][5]

Antioxidant and Anti-inflammatory Properties

Rebamipide exhibits significant antioxidant and anti-inflammatory activities, which are critical in mitigating mucosal injury.

-

Scavenging of Reactive Oxygen Species (ROS): It acts as a potent scavenger of free radicals, reducing oxidative stress on the gastric mucosa.[2][5] This is particularly beneficial in conditions where ROS contribute significantly to cellular damage.

-

Inhibition of Inflammatory Cytokines: Rebamipide has been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6).[2] It also attenuates the activity of neutrophils, key mediators in the inflammatory cascade, especially in the context of NSAID-induced injury or H. pylori infection.[5][8]

Promotion of Mucosal Healing and Regeneration

Rebamipide actively promotes the repair of damaged gastric tissue.

-

Epithelial Cell Proliferation and Migration: The drug stimulates the proliferation and migration of gastric epithelial cells, which is essential for the re-epithelialization of ulcerated areas.[2][5]

-

Angiogenesis and Growth Factor Expression: It enhances the expression of epidermal growth factor (EGF) and its receptor (EGFR), which in turn promotes angiogenesis (the formation of new blood vessels) and the production of granulation tissue, both vital for ulcer healing.[1][5] Studies in COX-2-deficient mice have shown that Rebamipide can prevent delayed ulcer healing by reversing the inhibition of angiogenesis and basic fibroblast growth factor (bFGF) mRNA expression.[7]

Signaling Pathways and Workflows

The following diagrams illustrate the key molecular pathways influenced by Rebamipide and a general workflow for its investigation.

Caption: Core multifaceted mechanism of action of Rebamipide.

References

- 1. Rebamipide: A Novel Agent in the Treatment of Recurrent Aphthous Ulcer and Behcet's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Rebamipide? [synapse.patsnap.com]

- 3. Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study [gutnliver.org]

- 4. researchgate.net [researchgate.net]

- 5. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mims.com [mims.com]

- 7. Rebamipide reduces delay in gastric ulcer healing in cyclooxygenase-2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiulcer mechanism of action of rebamipide, a novel antiulcer compound, on diethyldithiocarbamate-induced antral gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Rebamipide-d4: A Technical Guide to its Application as a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rebamipide-d4, a deuterium-labeled analog of Rebamipide, and its critical role as an internal standard in bioanalytical method development and pharmacokinetic studies. The use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of drug compounds in complex biological matrices.

Introduction to Rebamipide and the Need for an Internal Standard

Rebamipide is a gastroprotective agent used in the treatment of peptic ulcers and gastritis.[1][2] It functions by increasing the production of prostaglandin E2 (PGE2) and cyclooxygenase-2 (COX-2) in the gastric mucosa, thereby enhancing the mucosal defense system.[3][4] Accurate measurement of Rebamipide concentrations in biological samples is crucial for pharmacokinetic and bioequivalence studies.[5][6] However, the inherent variability in sample preparation and analytical instrumentation necessitates the use of an internal standard to ensure the reliability of the results.

A stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry-based assays.[1][7] Since it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency, effectively compensating for variations in sample extraction and matrix effects.[1][7]

Physicochemical Properties of this compound

This compound is a deuterated form of Rebamipide, with four deuterium atoms incorporated into the 4-chlorobenzamido ring.[3] This labeling provides a distinct mass difference from the unlabeled drug, allowing for their simultaneous detection and differentiation by mass spectrometry.

| Property | Value | Reference |

| Formal Name | 2-(4-chlorobenzamido-2,3,5,6-d4)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid | [3] |

| CAS Number | 1219409-06-9 | [3] |

| Molecular Formula | C₁₉H₁₁D₄ClN₂O₄ | [3][8] |

| Molecular Weight | 374.8 g/mol | [3] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [3] |

| Formulation | A solid | [3] |

| Solubility | Soluble in DMSO | [3] |

| Storage | -20°C | [3] |

| Stability | ≥ 4 years | [3] |

Experimental Protocols: Quantification of Rebamipide using this compound

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the determination of Rebamipide in human plasma, utilizing this compound as the internal standard.[1][7]

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is effective for extracting Rebamipide and this compound from plasma samples.[1][7]

Protocol:

-

To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard working solution (e.g., 300 ng/mL).

-

Add 400 µL of a precipitating agent (e.g., methanol or acetonitrile).

-

Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following table summarizes the typical LC-MS/MS conditions for the analysis of Rebamipide and this compound.

| Parameter | Condition | Reference |

| LC Column | Kinetex® XB-C18 (50mm × 2.1mm, 5μm) | [1][7] |

| Mobile Phase A | 0.1% Formic Acid and 1 mM Ammonium Formate in Water | [1][7] |

| Mobile Phase B | 0.1% Formic Acid and 1 mM Ammonium Formate in 90% Acetonitrile | [1][7] |

| Flow Rate | 0.300 mL/min | [1][7] |

| Injection Volume | 10 µL | [1][7] |

| Column Temperature | 30°C | [1][7] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [1][7] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [1][7] |

| MRM Transition (Rebamipide) | m/z 371.1 → 216.1 | [9] |

| MRM Transition (this compound) | m/z 375.1 → 220.1 (indicative) | |

| Retention Time (Rebamipide) | ~1.32 min | [1][7] |

| Retention Time (this compound) | ~1.31 min | [1][7] |

Method Validation and Performance Characteristics

The use of this compound as an internal standard enables the development of robust and reliable bioanalytical methods. The quantitative performance of such methods is summarized below.

| Parameter | Result | Reference |

| Linearity Range | 1 - 800 ng/mL | [1][7] |

| Correlation Coefficient (r²) | > 0.990 | [1][7] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1][7] |

| Intra-batch Precision (CV%) | < 15.0% | [1][7] |

| Inter-batch Precision (CV%) | < 15.0% | [1][7] |

| Mean Recovery | > 91% | [10] |

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for sample analysis and the proposed mechanism of action for Rebamipide.

Caption: Experimental workflow for the quantification of Rebamipide in plasma.

Caption: Proposed mechanism of action of Rebamipide.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of Rebamipide in biological matrices. Its use as a stable isotope-labeled internal standard in validated LC-MS/MS methods is essential for reliable pharmacokinetic and bioequivalence studies in drug development. The detailed experimental protocols and performance characteristics provided in this guide offer a comprehensive resource for researchers and scientists in the field.

References

- 1. pjps.pk [pjps.pk]

- 2. ijrpr.com [ijrpr.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of a simple LC-MS/MS method for determination of rebamipide in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of rebamipide in the patients with peptic ulcer [manu41.magtech.com.cn]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. glsciences.com [glsciences.com]

- 10. ijpsonline.com [ijpsonline.com]

A Comparative Pharmacological Profile: Rebamipide vs. Rebamipide-d4

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Information regarding the pharmacological profile of Rebamipide-d4 is largely unavailable in peer-reviewed scientific literature. Its primary documented application is as a deuterated internal standard for the analytical quantification of Rebamipide. This guide, therefore, presents a comprehensive pharmacological profile of Rebamipide based on existing research and offers a theoretical comparison to this compound based on the principles of drug deuteration.

Introduction

Rebamipide is a gastroprotective agent with a multifaceted mechanism of action, utilized in the treatment of gastritis and gastric ulcers.[1][2][3] It is an amino acid derivative of 2-(1H)-quinolinone.[2] The deuterated analog, this compound, is structurally identical to Rebamipide, with the exception of four hydrogen atoms on the chlorobenzoyl ring being replaced by deuterium atoms. While the pharmacological effects of this substitution have not been empirically studied, the principles of kinetic isotope effects suggest potential alterations in its metabolic profile.

Pharmacological Profile of Rebamipide

Rebamipide exerts its gastroprotective effects through several mechanisms, primarily by enhancing the physiological defense mechanisms of the gastric mucosa.

Mechanism of Action

Rebamipide's protective effects on the gastric mucosa are attributed to:

-

Stimulation of Prostaglandin Synthesis: Rebamipide increases the production of prostaglandin E2 (PGE2) in the gastric mucosa.[4] Prostaglandins are crucial for maintaining mucosal integrity, stimulating mucus and bicarbonate secretion, and increasing mucosal blood flow.

-

Anti-inflammatory Effects: The drug attenuates the activity of neutrophils and the production of inflammatory cytokines, which are stimulated by factors such as NSAIDs and H. pylori infection.[1]

-

Scavenging of Reactive Oxygen Species (ROS): Rebamipide acts as a potent scavenger of free radicals, protecting gastric mucosal cells from oxidative damage.[1][5]

-

Increased Mucin Production: It enhances the synthesis of gastric mucus glycoprotein components, fortifying the protective mucus layer.[1]

-

Stimulation of Epithelial Growth: Rebamipide promotes the migration and proliferation of epithelial cells, accelerating the healing of mucosal wounds.[1] It also increases the expression of epidermal growth factor (EGF) and its receptor.[1]

Signaling Pathways

The cellular mechanisms of Rebamipide involve the activation and inhibition of several key signaling pathways.

Signaling pathways modulated by Rebamipide.

Pharmacokinetics

The pharmacokinetic profile of Rebamipide has been characterized in various studies.

| Parameter | Value | Species | Reference |

| Absorption | |||

| Time to Peak (Tmax) | ~2 hours | Human | [4] |

| Distribution | |||

| Plasma Protein Binding | 98.4-98.6% | Human | [4] |

| Metabolism | |||

| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | Human | [6][7] |

| Major Metabolites | 6-hydroxyrebamipide, 8-hydroxyrebamipide | Human | [8] |

| Excretion | |||

| Primary Route | Urine (~10% as unchanged drug) | Human | [4] |

| Elimination Half-life (t½) | ~1.5 hours | Human | [4] |

Experimental Protocols

A common experimental model to evaluate the efficacy of gastroprotective agents involves the induction of gastric ulcers in rats.

References

- 1. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rebamipide - Wikipedia [en.wikipedia.org]

- 3. vinmec.com [vinmec.com]

- 4. mims.com [mims.com]

- 5. What is the mechanism of Rebamipide? [synapse.patsnap.com]

- 6. Involvement of cytochrome P450 in the metabolism of rebamipide by the human liver [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Rebamipide in the Induction of Prostaglandin E2: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebamipide, a quinolinone derivative, is a widely utilized gastroprotective agent known for its efficacy in healing gastric ulcers and alleviating gastritis.[1][2][3] Its therapeutic effects are largely attributed to its ability to enhance the mucosal defense mechanisms, a key component of which is the elevation of prostaglandin E2 (PGE2) levels.[2][4] PGE2 is a critical mediator in maintaining gastric mucosal integrity. This technical guide provides an in-depth exploration of the molecular mechanisms by which rebamipide induces PGE2, offering valuable insights for researchers and professionals in the field of drug development.

It is important to clarify the distinction between rebamipide and its deuterated analog, Rebamipide-d4. This compound, in which four hydrogen atoms have been replaced by deuterium, is typically used as an internal standard in analytical chemistry, particularly in mass spectrometry-based assays, for the precise quantification of rebamipide in biological samples. The biological activity of this compound is not the focus of therapeutic studies; rather, the core pharmacological effects are attributed to rebamipide itself. This paper will, therefore, focus on the mechanisms of action of rebamipide in inducing PGE2.

Core Mechanisms of Rebamipide-Mediated Prostaglandin E2 Induction

Rebamipide employs a multi-faceted approach to increase the biosynthesis and bioavailability of PGE2. The primary mechanisms include the transcriptional induction of cyclooxygenase-2 (COX-2) and the downregulation of the key catabolic enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

Upregulation of Cyclooxygenase-2 (COX-2) Expression

A substantial body of evidence indicates that rebamipide's primary mechanism for inducing PGE2 synthesis is through the upregulation of COX-2, the inducible isoform of the cyclooxygenase enzyme responsible for converting arachidonic acid to prostaglandins.[5][6] Rebamipide has been shown to stimulate COX-2 expression at both the mRNA and protein levels in a time- and dose-dependent manner in gastric epithelial cells.[5][7] This induction of COX-2 leads to a subsequent increase in the production of PGE2.[5][6] In contrast, the expression of the constitutive isoform, COX-1, remains largely unaffected by rebamipide treatment.[1][5][7]

Downregulation of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

In addition to stimulating PGE2 synthesis, rebamipide also appears to increase the local concentration of PGE2 by inhibiting its degradation. This is achieved by reducing the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the principal enzyme responsible for the catabolism of prostaglandins.[1] By downregulating 15-PGDH, rebamipide effectively prolongs the biological half-life of PGE2 in the gastric mucosa, thereby enhancing its protective effects.[1]

Signaling Pathways Implicated in Rebamipide's Action

The induction of COX-2 by rebamipide is not a direct effect but is mediated through the activation of several upstream signaling cascades.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Rebamipide has been shown to activate the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38 MAPK pathways, both of which are crucial for the transcriptional activation of the COX-2 gene.[8]

-

AMP-Activated Protein Kinase (AMPK) Pathway: The activation of AMPK is another key event in rebamipide-mediated COX-2 induction.[8] AMPK activation can further stimulate prostaglandin production in the gastric mucosa.[8]

-

Epidermal Growth Factor Receptor (EGFR) Signaling: There is evidence to suggest that rebamipide may activate the EGFR signaling pathway, which has been proposed as a potential mechanism for the observed reduction in 15-PGDH expression.[1]

The interplay of these pathways culminates in the increased expression of COX-2 and subsequent synthesis of PGE2, as well as a potential decrease in PGE2 catabolism.

Quantitative Data on Rebamipide's Effects

The following tables summarize the quantitative data from various studies on the effects of rebamipide on COX-2 expression and PGE2 levels.

| Parameter | Treatment Group | Fold Increase (vs. Control) | Reference |

| COX-2 mRNA Expression | 100 mg/kg rebamipide (in mice) | ~2-fold | [1] |

| PGE2 Concentration | Rebamipide (in mice) | 1.4-fold | [1] |

| COX-2 Protein Expression | 100 µM rebamipide (in RGM1 cells) | >2-fold | [7] |

| COX-2 Protein Expression | 200 µM rebamipide (in RGM1 cells) | >2-fold | [7] |

| Parameter | Rebamipide Concentration | PGE2 Production | Reference |

| PGE2 Production in RGM1 cells | Dose-dependent increase | Dose-dependent increase | [5][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments investigating the effects of rebamipide.

Measurement of PGE2 Levels in Gastric Tissue

-

Animal Model: C57BL/6 mice.[1]

-

Treatment: Mice are orally administered with either vehicle or rebamipide (30 or 100 mg/kg body weight).[1]

-

Sample Collection: After 4 hours, the stomachs are removed.[1]

-

Homogenization: The gastric tissue is weighed, placed in 100% ethanol containing 0.1 M indomethacin, homogenized, and then centrifuged at 12,000 rpm for 10 minutes at 4°C.[1]

-

Quantification: The supernatant is collected and used for the determination of PGE2 levels using a PGE2 Enzyme Immunoassay (EIA) kit.[1]

In Vitro Induction of COX-2 in Gastric Mucosal Cells

-

Cell Line: Non-transformed rat gastric mucosal cells (RGM1).[5]

-

Cell Culture: RGM1 cells are cultured and then serum-starved for 24 hours.[7]

-

Treatment: Cells are stimulated with varying concentrations of rebamipide (e.g., 0-200 µM) for different time points (e.g., up to 24 hours).[5][7]

-

Analysis of COX-2 Expression:

-

Measurement of PGE2 Production: The cell culture supernatant is collected to measure the amount of secreted PGE2 using an EIA kit.[9]

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described.

Caption: Signaling pathways of Rebamipide in PGE2 induction.

Caption: Experimental workflow for studying Rebamipide's effects.

Conclusion

Rebamipide enhances the levels of the gastroprotective prostaglandin E2 through a dual mechanism: the induction of COX-2 expression, mediated by the activation of MAPK and AMPK signaling pathways, and the suppression of PGE2 catabolism via the downregulation of 15-PGDH, which may be linked to EGFR signaling. This comprehensive understanding of rebamipide's mode of action provides a solid foundation for further research and the development of novel therapeutic strategies for gastric mucosal protection and ulcer healing. The detailed protocols and pathways outlined in this whitepaper serve as a valuable resource for scientists and researchers in this domain.

References

- 1. Rebamipide, a mucoprotective drug, inhibits NSAIDs-induced gastric mucosal injury: possible involvement of the downregulation of 15-hydroxyprostaglandin dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rebamipide-induced downregulation of phospholipase D inhibits inflammation and proliferation in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Rebamipide? [synapse.patsnap.com]

- 5. Gastro-protective agent rebamipide induces cyclooxygenease-2 (COX-2) in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of cyclooxygenase-2 in rat gastric mucosa by rebamipide, a mucoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Rebamipide-d4 in Elucidating the Upregulation of Cyclooxygenase-2 in Gastric Mucosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebamipide, a quinolinone derivative, is a gastroprotective agent widely utilized in the management of gastritis and gastric ulcers. Its therapeutic efficacy is attributed to a multifaceted mechanism of action, including the enhancement of mucosal defense, scavenging of reactive oxygen species, and modulation of inflammatory processes. A cornerstone of its protective effects on the gastric mucosa is the induction of cyclooxygenase-2 (COX-2) expression, a key enzyme in the synthesis of gastroprotective prostaglandins.[1][2] This technical guide provides an in-depth overview of the use of Rebamipide's deuterated analog, Rebamipide-d4, in studying the molecular mechanisms underlying Rebamipide-induced COX-2 expression in the gastric mucosa.

This compound serves as a critical analytical tool, functioning as an internal standard for the precise and accurate quantification of Rebamipide in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] This accurate quantification is paramount for pharmacokinetic and pharmacodynamic studies aimed at correlating Rebamipide exposure with its effects on COX-2 expression and downstream physiological responses.

Quantitative Data on Rebamipide-Induced COX-2 Expression

Several studies have quantitatively assessed the impact of Rebamipide on COX-2 expression and its downstream products in both in vivo and in vitro models. The following tables summarize key quantitative findings.

Table 1: In Vivo Effects of Rebamipide on Gastric Mucosal COX-2 mRNA and PGE2 Levels in Mice

| Parameter | Treatment Group | Fold Change vs. Vehicle | Reference |

| COX-2 mRNA Expression | Rebamipide (100 mg/kg) | 2-fold increase | [4] |

| Prostaglandin E2 (PGE2) Concentration | Rebamipide | 1.4-fold increase | [4] |

Table 2: In Vitro Effects of Rebamipide on COX-2 Protein Expression in Rat Gastric Mucosal Cells (RGM1)

| Rebamipide Concentration | Treatment Duration | Fold Induction of COX-2 Protein vs. Control | Reference |

| 100 µM | 12 hours | > 2-fold | [5] |

| 200 µM | 12 hours | > 2-fold | [5] |

Table 3: In Vitro Effects of Rebamipide on COX-2 mRNA Expression in Rat Gastric Epithelial Cells (RGM1)

| Rebamipide Treatment | Fold Upregulation of COX-2 mRNA | Reference |

| Rebamipide | 9.3-fold | [2] |

Signaling Pathways in Rebamipide-Induced COX-2 Expression

Rebamipide upregulates COX-2 expression through the activation of several key signaling pathways within gastric epithelial cells. The primary pathways implicated are the AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) cascades, including extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK.[6][7] Activation of these pathways leads to the transcriptional activation of the PTGS2 gene, which encodes for COX-2. Furthermore, Rebamipide has been shown to exert an inhibitory effect on the nuclear factor-kappa B (NF-κB) pathway, a key inflammatory signaling cascade that can also regulate COX-2 expression.[6]

Rebamipide-Mediated Signaling Cascade Leading to COX-2 Expression

Caption: Signaling pathway of Rebamipide-induced COX-2 expression.

Experimental Protocols

Quantification of Rebamipide in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a robust method for the accurate quantification of Rebamipide in human plasma, which is essential for pharmacokinetic studies that can be correlated with pharmacodynamic readouts such as COX-2 expression.

a. Sample Preparation (Protein Precipitation) [3]

-

To a 1.5 mL centrifuge tube, add 50 µL of human plasma.

-

Add 20 µL of this compound internal standard working solution (e.g., 300 ng/mL in DMSO).

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., Kinetex® XB-C18, 50mm × 2.1mm, 5µm).

-

Mobile Phase A: 0.1% formic acid and 1 mM ammonium formate in water.

-

Mobile Phase B: 0.1% formic acid and 1 mM ammonium formate in 90% acetonitrile.

-

Flow Rate: 0.300 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM transitions should be optimized for Rebamipide and this compound.

-

Experimental Workflow for Rebamipide Quantification

Caption: Workflow for Rebamipide quantification in plasma.

Western Blot Analysis of COX-2 Protein Expression in Gastric Mucosal Cells

This protocol outlines the steps to assess the levels of COX-2 protein in gastric mucosal cells following treatment with Rebamipide.

-

Cell Culture and Treatment: Culture gastric mucosal cells (e.g., RGM1) to 70-80% confluency. Treat cells with desired concentrations of Rebamipide (e.g., 0-200 µM) for a specified duration (e.g., 12 hours).[5]

-

Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Electrotransfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against COX-2 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Real-Time Quantitative PCR (RT-qPCR) for COX-2 mRNA Expression in Gastric Tissue

This protocol details the measurement of COX-2 mRNA levels in gastric tissue from animal models treated with Rebamipide.

-

Animal Treatment and Tissue Collection: Administer Rebamipide (e.g., 100 mg/kg, orally) or vehicle to mice. After a specified time (e.g., 4 hours), euthanize the animals and collect gastric tissue.[4]

-

RNA Extraction: Isolate total RNA from the gastric tissue using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

RT-qPCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for COX-2 and a housekeeping gene (e.g., GAPDH or β-actin), and a suitable SYBR Green master mix.

-

Perform the RT-qPCR using a real-time PCR system with appropriate cycling conditions.

-

-

Data Analysis: Calculate the relative expression of COX-2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene expression.

Conclusion

This compound is an indispensable tool for the accurate pharmacokinetic profiling of Rebamipide. This, in turn, allows for a precise correlation between drug exposure and the induction of COX-2 expression in the gastric mucosa. The upregulation of COX-2, mediated by the activation of AMPK and MAPK signaling pathways, is a critical component of Rebamipide's gastroprotective mechanism. The experimental protocols detailed in this guide provide a framework for researchers to investigate these processes, contributing to a deeper understanding of Rebamipide's mode of action and facilitating the development of novel gastroprotective therapies.

References

- 1. Determination of rebamipide in human plasma by a validated liquid chromatography-tandem mass spectrometry: Application in pharmacokinetics research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rebamipide activates genes encoding angiogenic growth factors and Cox2 and stimulates angiogenesis: a key to its ulcer healing action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pjps.pk [pjps.pk]

- 4. Rebamipide, a mucoprotective drug, inhibits NSAIDs-induced gastric mucosal injury: possible involvement of the downregulation of 15-hydroxyprostaglandin dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rebamipide induces the gastric mucosal protective factor, cyclooxygenase-2, via activation of 5'-AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mucoprotective Effects of Rebamipide-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebamipide, a quinolinone derivative, is a well-established gastrointestinal mucoprotective agent.[1][2] Its deuterated analog, Rebamipide-d4, is often utilized in pharmacokinetic studies and as an internal standard in analytical assays due to its similar pharmacological profile.[3][4] This technical guide provides a comprehensive overview of the core mucoprotective mechanisms of Rebamipide, which are directly applicable to this compound. The document details the multifaceted pathways through which Rebamipide exerts its therapeutic effects, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the underlying molecular interactions.

Core Mechanisms of Mucoprotection

Rebamipide's efficacy in protecting and healing the gastrointestinal mucosa stems from a combination of synergistic actions, rather than a single mode of action. These mechanisms collectively enhance the mucosal defense systems while mitigating inflammatory and oxidative damage.

Enhancement of Mucosal Defense

A primary function of Rebamipide is the augmentation of the physiological mucosal barrier. This is achieved through several key actions:

-

Increased Prostaglandin Synthesis: Rebamipide stimulates the production of endogenous prostaglandins (PGs), particularly PGE2, in the gastric mucosa.[1][5][6][7] Prostaglandins are crucial for maintaining mucosal integrity by stimulating mucus and bicarbonate secretion, and by increasing mucosal blood flow.[6] Rebamipide upregulates the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.[3][4][8]

-

Stimulation of Mucin Production: The drug enhances the synthesis and secretion of mucin, a key component of the protective mucus layer.[5][7] This includes increasing the expression of mucin genes such as MUC1, MUC4, and MUC16.[5]

-

Increased Mucosal Blood Flow: By ensuring adequate blood flow to the gastric mucosa, Rebamipide facilitates the delivery of oxygen and nutrients essential for tissue health and repair.[6]

Anti-Inflammatory Activity

Rebamipide exhibits potent anti-inflammatory properties, which are critical in the context of mucosal injury, such as that induced by NSAIDs or H. pylori infection.

-

Inhibition of Inflammatory Cytokines: The compound suppresses the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6, IL-8).[5][6]

-

Neutrophil Modulation: Rebamipide inhibits the activation and infiltration of neutrophils into the gastric mucosa, a key step in the inflammatory cascade.[1][9] It achieves this by suppressing the expression of adhesion molecules.[5] This action also reduces the generation of reactive oxygen species by neutrophils.[9][10]

Promotion of Epithelial Repair and Regeneration

Rebamipide actively promotes the healing of damaged mucosal tissue through the following mechanisms:

-

Stimulation of Growth Factors: It increases the expression of epidermal growth factor (EGF) and its receptor (EGFR).[1][11] EGF is a potent mitogen that stimulates epithelial cell proliferation and migration, which are essential for wound healing.[11]

-

Cellular Proliferation and Migration: Rebamipide directly stimulates the proliferation and migration of gastric epithelial cells, accelerating the closure of mucosal erosions and ulcers.[1][6]

Antioxidant Effects

The drug acts as a scavenger of oxygen free radicals, protecting mucosal cells from oxidative damage, which is a common pathway of tissue injury in various gastrointestinal disorders.[1][2][5][7]

Quantitative Data on Mucoprotective Effects

The following tables summarize key quantitative findings from various studies on Rebamipide.

| Study Focus | Parameter Measured | Control/Placebo Group | Rebamipide Group | P-value | Reference |

| H. pylori Eradication and Ulcer Healing | Gastric ulcer healing rate | 66.1% | 80% | P = 0.013 | [5] |

| NSAID-Induced Gastropathy (vs. Misoprostol) | Severity of dyspepsia (0-3 scale) | 0.67 ± 1.24 | 0.44 ± 1.05 | p<0.05 | [12] |

| NSAID-Induced Gastropathy (vs. Misoprostol) | Number of antacid tablets used | 11.18 ± 22.79 | 7.19 ± 15.49 | p<0.05 | [12] |

| Erosive Gastritis (New vs. Old Formulation) | Erosion improvement rate (AD-203, twice daily) | - | 39.7% (91/229) | - | [13] |

| Erosive Gastritis (New vs. Old Formulation) | Erosion improvement rate (Mucosta®, thrice daily) | - | 43.8% (98/224) | - | [13] |

| Experimental Model | Parameter Measured | Treatment | Result | Reference |

| Mouse Gastric Tissue | COX-2 mRNA expression | 100 mg/kg Rebamipide | 2-fold increase | [8][14] |

| Mouse Gastric Tissue | 15-PGDH mRNA expression | 100 mg/kg Rebamipide | 89% decrease | [8] |

| Mouse Gastric Tissue | PGE2 concentration | Rebamipide | 1.4-fold increase | [8][14] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature, providing a framework for reproducing and building upon existing research.

Animal Model of NSAID-Induced Gastric Injury

-

Objective: To evaluate the protective effect of Rebamipide against indomethacin-induced gastric mucosal injury in mice.

-

Animals: Male mice are used for the experiment.

-

Procedure:

-

Animals are fasted for 18 hours with free access to water.

-

Rebamipide (e.g., 30 or 100 mg/kg body weight) or vehicle (control) is administered orally.

-

One hour after Rebamipide administration, indomethacin (an NSAID) is administered orally to induce gastric injury.

-

Animals are euthanized a few hours post-indomethacin administration.

-

The stomachs are removed, and the extent of hemorrhagic lesions in the mucosa is measured.

-

-

Outcome Measures: The area of gastric lesions is quantified to determine the level of mucosal damage and the protective effect of Rebamipide.

Gene Expression Analysis in Gastric Tissue

-

Objective: To determine the effect of Rebamipide on the mRNA expression of key enzymes in the prostaglandin pathway.

-

Procedure:

-

Gastric mucosal tissue is collected from animals treated with Rebamipide or a vehicle control.

-

Total RNA is extracted from the tissue samples.

-

Reverse transcription is performed to synthesize cDNA.

-

Quantitative real-time PCR (qPCR) is conducted using specific primers for COX-1, COX-2, and 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

-

-

Outcome Measures: The relative mRNA expression levels of the target genes are calculated and compared between the Rebamipide-treated and control groups.

Clinical Trial for Erosive Gastritis

-

Objective: To compare the efficacy of different formulations and dosages of Rebamipide in healing erosive gastritis.

-

Study Design: A multi-center, randomized, double-blind, active-control study.

-

Participants: Patients with endoscopically confirmed erosive gastritis.

-

Procedure:

-

Patients are randomly assigned to receive one of two treatment regimens (e.g., Rebamipide 150 mg twice daily or Rebamipide 100 mg thrice daily) for a specified duration (e.g., 2 weeks).

-

A follow-up endoscopy is performed at the end of the treatment period.

-

-

Outcome Measures: The primary endpoint is the rate of improvement in gastric erosions as assessed by endoscopy. Secondary endpoints may include histological improvements and symptom relief.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key molecular pathways and experimental processes related to Rebamipide's mucoprotective effects.

Caption: Multifaceted mechanisms of this compound's mucoprotective action.

Caption: this compound's influence on the Prostaglandin E2 synthesis and degradation pathway.

Caption: Experimental workflow for evaluating the protective effects of this compound in vivo.

References

- 1. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rebamipide: a gastrointestinal protective drug with pleiotropic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Rebamipide? [synapse.patsnap.com]

- 7. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rebamipide, a mucoprotective drug, inhibits NSAIDs-induced gastric mucosal injury: possible involvement of the downregulation of 15-hydroxyprostaglandin dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiulcer mechanism of action of rebamipide, a novel antiulcer compound, on diethyldithiocarbamate-induced antral gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 11. Rebamipide: A Novel Agent in the Treatment of Recurrent Aphthous Ulcer and Behcet's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eprajournals.com [eprajournals.com]

- 13. Efficacy and Safety of Rebamipide versus Its New Formulation, AD-203, in Patients with Erosive Gastritis: A Randomized, Double-Blind, Active Control, Noninferiority, Multicenter, Phase 3 Study [gutnliver.org]

- 14. Rebamipide, a mucoprotective drug, inhibits NSAIDs-induced gastric mucosal injury: possible involvement of the downregulation of 15-hydroxyprostaglandin dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Rebamipide-d4 in In Vitro Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Rebamipide-d4 in preliminary in vitro studies. While research on the direct biological effects of this compound is not the focus, its role as an internal standard is critical for the accurate quantification of Rebamipide in various experimental settings. This guide will detail the established in vitro mechanisms of Rebamipide that are elucidated through assays utilizing its deuterated analogue.

Introduction to Rebamipide and the Function of this compound

Rebamipide is a gastroprotective agent known for its multifaceted mechanism of action, which includes enhancing mucosal defense, scavenging free radicals, and modulating inflammatory pathways.[1][2] It is used in the treatment of gastritis and peptic ulcers.[1] In vitro studies are crucial for understanding the specific molecular targets and pathways through which Rebamipide exerts its therapeutic effects.

This compound is a deuterated form of Rebamipide. It is intended for use as an internal standard for the quantification of Rebamipide in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like this compound is essential for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical measurements.

Key In Vitro Mechanisms of Action of Rebamipide

A significant body of in vitro research has elucidated the diverse mechanisms of Rebamipide. These studies provide the foundation for understanding its protective effects on mucosal tissues.

Antioxidant and Anti-inflammatory Properties

Rebamipide has demonstrated potent antioxidant and anti-inflammatory effects in various in vitro models. It is known to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines.[1][3]

-

Hydroxyl Radical Scavenging : Electron paramagnetic resonance (EPR) studies have shown that Rebamipide directly scavenges hydroxyl radicals.[3]

-

Inhibition of Neutrophil Activation : Rebamipide can inhibit superoxide production from neutrophils stimulated by agents like opsonized zymosan or Helicobacter pylori water extract.[3] It also reduces the adherence of neutrophils to endothelial cells.[3]

-

Suppression of Pro-inflammatory Cytokines : The drug has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukins such as IL-1β and IL-6.[1] This anti-inflammatory action is partly mediated through the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway.[4]

Stimulation of Mucosal Defense Mechanisms

Rebamipide enhances the protective barriers of the gastric mucosa through several mechanisms.

-

Prostaglandin Synthesis : It stimulates the generation of prostaglandins, particularly prostaglandin E2 (PGE2), in the gastric mucosa by upregulating cyclooxygenase-2 (COX-2) expression.[5] Prostaglandins play a vital role in maintaining mucosal integrity.[1]

-

Mucin Production : Rebamipide increases the production of mucin in epithelial cells, contributing to the protective mucus layer.

-

Epithelial Cell Proliferation and Migration : It has been shown to stimulate the migration and proliferation of epithelial cells in wounded monolayers, promoting ulcer healing.[5]

Experimental Protocols Utilizing this compound

The primary application of this compound is in quantitative analysis. Below is a representative protocol for the quantification of Rebamipide in an in vitro cell culture sample using LC-MS, with this compound as an internal standard.

Quantification of Rebamipide in Cell Culture Supernatant via LC-MS

Objective: To determine the concentration of Rebamipide in the supernatant of a cell culture treated with the compound.

Materials:

-

Rebamipide

-

This compound (internal standard)

-

Cell culture medium

-

A549 pulmonary epithelial cells (or other relevant cell line)

-

Lipopolysaccharide (LPS)

-

Phosphate-buffered saline (PBS)

-

Acetonitrile (ACN)

-

Formic acid

-

High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS)

Procedure:

-

Cell Culture and Treatment:

-

Culture A549 cells to confluence in appropriate cell culture plates.

-

Induce an inflammatory response by treating the cells with LPS.

-

Concurrently, treat the cells with varying concentrations of Rebamipide (e.g., 10 mg/L and 30 mg/L).[6] Include a control group with LPS alone and an untreated control group.

-

Incubate for a specified period (e.g., 6 hours).[6]

-

-

Sample Preparation:

-

Collect the cell culture supernatant from each well.

-

To a 100 µL aliquot of the supernatant, add a known concentration of this compound solution (e.g., 10 µL of a 1 µg/mL solution in ACN).

-

Perform protein precipitation by adding 200 µL of cold ACN.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the clear supernatant to an autosampler vial for LC-MS analysis.

-

-

LC-MS Analysis:

-

Chromatographic Separation:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in ACN.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Monitor the specific mass-to-charge ratio (m/z) transitions for Rebamipide and this compound using multiple reaction monitoring (MRM).

-

-

-

Data Analysis:

-

Generate a calibration curve by analyzing standards containing known concentrations of Rebamipide and a fixed concentration of this compound.

-

Calculate the peak area ratio of Rebamipide to this compound for each sample and standard.

-

Determine the concentration of Rebamipide in the experimental samples by interpolating their peak area ratios from the calibration curve.

-

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on Rebamipide.

Table 1: Effect of Rebamipide on Neutrophil Activation and Radical Scavenging

| Parameter | Stimulant | Rebamipide Concentration | Effect | Reference |

| Superoxide Production | Opsonized Zymosan / H. pylori extract | Dose-dependent | Inhibition | [3] |

| Neutrophil Adherence | H. pylori water extract | 10⁻⁵ M, 10⁻⁶ M | Reduction | [3] |

| Hydroxyl Radical Scavenging | - | - | Second-order rate constant: 2.24 x 10¹⁰ M⁻¹/s⁻¹ | [3] |

Table 2: In Vitro Effects of Rebamipide on Mucin and Gene Expression

| Cell Type | Parameter | Rebamipide Concentration | Effect | Reference |

| Stratified Corneal Epithelial Cells | Mucin 16 Production | 10 µM, 100 µM | Increase | |

| AGS and MKN-1 Gastric Cancer Cells | PLD1 and PLD2 mRNA Expression | 5 mM (24h) | ~50% Inhibition | [7] |

| A549 Pulmonary Epithelial Cells | TLR4 Expression (LPS-induced) | 10 mg/L, 30 mg/L | Inhibition | [6] |

| A549 Pulmonary Epithelial Cells | TNF-α Release (LPS-induced) | 10 mg/L, 30 mg/L | Reduction | [6] |

Signaling Pathways Modulated by Rebamipide

Rebamipide influences several key signaling pathways involved in inflammation and cell growth.

References

- 1. What is the mechanism of Rebamipide? [synapse.patsnap.com]

- 2. Bioequivalence Test of Rebamipide 100 mg Tablets [ekjcp.org]

- 3. In vitro studies indicating antioxidative properties of rebamipide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rebamipide suppresses TNF-α mediated inflammation in vitro and attenuates the severity of dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alliance-uoregon.primo.exlibrisgroup.com [alliance-uoregon.primo.exlibrisgroup.com]

- 7. Rebamipide-induced downregulation of phospholipase D inhibits inflammation and proliferation in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Rebamipide Using Rebamipide-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of Rebamipide in biological matrices, specifically human plasma, utilizing its deuterated analog, Rebamipide-d4, as an internal standard. The methodology detailed is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, ensuring high sensitivity, specificity, and throughput.[1][2][3] This approach is particularly suited for pharmacokinetic studies and routine drug monitoring.[1][2] Detailed experimental protocols, data presentation in structured tables, and visualizations of the workflow and the mechanism of action of Rebamipide are included to facilitate seamless adoption in a laboratory setting.

Introduction to Rebamipide and the Analytical Method

Rebamipide is a gastroprotective agent used in the treatment of gastritis and peptic ulcers.[4][5] Its therapeutic action is multifaceted, involving the enhancement of mucosal defense mechanisms, promotion of prostaglandin synthesis, antioxidant activity, and anti-inflammatory effects.[4][5][6] Accurate quantification of Rebamipide in biological samples is crucial for pharmacokinetic and bioequivalence studies.[7][8]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This is because the physicochemical properties of the analyte and the internal standard are nearly identical, leading to similar behavior during sample preparation, chromatography, and ionization, thus correcting for potential matrix effects and variability.

Quantitative Data Summary

The following tables summarize the performance characteristics of the validated LC-MS/MS method for the quantification of Rebamipide using this compound.

Table 1: Linearity of the Method

| Parameter | Value |

| Concentration Range | 1 - 800 ng/mL[1][2][3] |

| Correlation Coefficient (R²) | > 0.990[1][2][3] |

Table 2: Precision

| Parameter | Intra-batch CV% | Inter-batch CV% |

| Value | < 15.0%[1][2][3] | < 15.0%[1][2][3] |

Table 3: Lower Limit of Quantification (LLOQ)

| Parameter | Value |

| LLOQ | 1 ng/mL[1][2][3] |

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol outlines the steps for extracting Rebamipide and this compound from human plasma.

Materials:

-

Human plasma samples

-

This compound internal standard working solution (300 ng/mL in DMSO)[1]

-

Methanol, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (300 ng/mL) to the plasma sample.[1]

-

Add 300 µL of methanol to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 10 µL of the supernatant into the LC-MS/MS system.[1][2]

LC-MS/MS Method

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | Kinetex® XB-C18, 50mm × 2.1mm, 5μm[1][2] |

| Mobile Phase A | 0.1% Formic Acid and 1 mM Ammonium Formate in Water[1][2] |

| Mobile Phase B | 0.1% Formic Acid and 1 mM Ammonium Formate in 90% Acetonitrile[1][2] |

| Flow Rate | 0.300 mL/min[1][2] |

| Injection Volume | 10 µL[1][2] |

| Column Temperature | 30°C[1][2] |

| Autosampler Temperature | 5°C[1][2] |

| Run Time | 3 minutes[1][2] |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM)[1] |

| MRM Transition (Rebamipide) | m/z 371.3 → 216.4[9] |

| MRM Transition (this compound) | To be determined based on the deuteration pattern |

Note: The specific MRM transition for this compound will depend on the position of the deuterium atoms. This information should be obtained from the certificate of analysis for the internal standard.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of Rebamipide and the internal standard.

-

Linearity: Determined by analyzing calibration standards at a minimum of six different concentration levels.

-

Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions.

-

Recovery: The efficiency of the extraction process is determined by comparing the peak areas of extracted samples to those of unextracted standards.

-

Matrix Effect: Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by co-eluting matrix components.

-

Stability: The stability of Rebamipide in plasma is evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Visualizations

Caption: Experimental workflow for the quantitative analysis of Rebamipide.

Caption: Logic of using a deuterated internal standard.

Caption: Simplified signaling pathways of Rebamipide.

References

- 1. pjps.pk [pjps.pk]

- 2. Determination of rebamipide in human plasma by a validated liquid chromatography-tandem mass spectrometry: Application in pharmacokinetics research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Rebamipide? [synapse.patsnap.com]

- 5. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and bioequivalence of two formulations of rebamipide 100-mg tablets: a randomized, single-dose, two-period, two-sequence crossover study in healthy Korean male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Secure Verification [machinery.mas.bg.ac.rs]

Application Notes and Protocols: Rebamipide-d4 in Pharmacokinetic Studies

Introduction

Rebamipide is a gastroprotective agent used in the treatment of gastritis and gastric ulcers.[1][2][3] Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of Rebamipide, thereby informing its clinical use. Rebamipide-d4, a deuterated analog of Rebamipide, serves as an ideal stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods for pharmacokinetic studies.[4][5][6] The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry-based bioanalysis due to its ability to accurately correct for variability during sample preparation and analysis.[7][8]

Application: Bioanalytical Quantification for Pharmacokinetic Studies